molecular formula C20H32O2 B1175284 VITAMIN F CAS No. 11006-87-4

VITAMIN F

Cat. No.: B1175284
CAS No.: 11006-87-4
M. Wt: 304.5 g/mol
InChI Key: YZXBAPSDXZZRGB-UHFFFAOYSA-N
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Description

Vitamin F is not a vitamin in the traditional sense. It is a term used to describe two essential fatty acids: alpha-linolenic acid (ALA) and linoleic acid (LA). These fatty acids are crucial for various bodily functions, including brain and heart health. ALA is an omega-3 fatty acid, while LA is an omega-6 fatty acid . Both are found in plant-based food sources such as oils, nuts, and seeds .

Mechanism of Action

Target of Action

Vitamin F, also known as essential fatty acids (EFAs), primarily targets the cell membranes throughout the body. It consists of two essential fatty acids: alpha-linolenic acid (ALA), an omega-3 fatty acid, and linoleic acid (LA), an omega-6 fatty acid . These fatty acids are integral to the structure, flexibility, and fluidity of cell membranes .

Biochemical Pathways

It is known that the body can convert ala into eicosapentaenoic acid (epa) and docosahexaenoic acid (dha), which are anti-inflammatory omega-3 fatty acids . This conversion mainly occurs in the liver . These converted fatty acids play crucial roles in human health, including maintaining the structure of cell membranes, producing and storing energy, ensuring normal growth and function of the brain and retina, regulating inflammatory processes, influencing neurotransmitter synthesis and signaling, and preventing chronic diseases .

Pharmacokinetics

It is known that these essential fatty acids must be obtained from the diet as the body cannot synthesize them . Once ingested, they are absorbed and transported to various tissues where they are incorporated into cell membranes and serve various functions .

Result of Action

The action of this compound results in numerous health benefits. It helps maintain a healthy skin barrier, increase hydration, and boost overall skin health and resilience . It also plays a crucial role in normal growth, vision, and brain development . Moreover, it has been associated with reduced inflammation, improved cardiac health, mental health support, and controlled blood sugar .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, dietary intake of foods rich in these essential fatty acids can significantly impact their levels in the body . Furthermore, certain health conditions may alter the metabolism and utilization of these fatty acids. For example, people who follow a vegan diet may need higher ALA amounts to avoid deficiency .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-linolenic acid and linoleic acid typically involves the extraction from natural sources rather than synthetic chemical routes. These fatty acids are usually obtained through the cold-pressing of seeds and nuts, which preserves their chemical integrity.

Industrial Production Methods

Industrial production of these fatty acids involves the extraction of oils from seeds like flaxseed (for ALA) and sunflower seeds (for LA). The oils are then refined to remove impurities and ensure a high concentration of the desired fatty acids. The process includes steps like pressing, filtering, and sometimes chemical refining to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Alpha-linolenic acid and linoleic acid undergo various chemical reactions, including:

    Oxidation: Both ALA and LA are prone to oxidation, which can lead to the formation of peroxides and other oxidative products.

    Reduction: These fatty acids can be hydrogenated to form saturated fats.

    Substitution: They can participate in esterification reactions to form esters.

Common Reagents and Conditions

    Oxidation: Oxygen or ozone in the presence of light or heat.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.

    Substitution: Alcohols in the presence of an acid catalyst for esterification.

Major Products Formed

    Oxidation: Peroxides and aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Fatty acid esters

Scientific Research Applications

Chemistry

In chemistry, these fatty acids are used as starting materials for the synthesis of various bioactive compounds. They are also studied for their oxidative stability and reactivity.

Biology

In biology, ALA and LA are essential for cell membrane structure and function. They are also precursors to signaling molecules like prostaglandins and leukotrienes, which play roles in inflammation and immune responses .

Medicine

In medicine, these fatty acids are studied for their potential benefits in treating conditions like cardiovascular diseases, rheumatoid arthritis, and mental health disorders. They are also used in nutritional supplements to ensure adequate intake of essential fatty acids .

Industry

In the industrial sector, these fatty acids are used in the production of skincare products, dietary supplements, and functional foods. They are valued for their moisturizing properties and health benefits .

Comparison with Similar Compounds

Similar Compounds

    Omega-3 Fatty Acids: Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).

    Omega-6 Fatty Acids: Gamma-linolenic acid (GLA) and arachidonic acid (AA).

Uniqueness

Alpha-linolenic acid and linoleic acid are unique because they are essential fatty acids that must be obtained from the diet. Unlike other fatty acids, the human body cannot synthesize them. They serve as precursors to other important fatty acids and bioactive compounds, making them crucial for maintaining overall health .

Properties

CAS No.

11006-87-4

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

icosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)

InChI Key

YZXBAPSDXZZRGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O

Origin of Product

United States

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